2-(4-Methyl-2-pyrrolyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2-pyrrolyl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-pyrrolyl)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . Another method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale continuous flow processes that ensure high yields and purity. These methods are designed to be efficient and environmentally friendly, reducing waste and minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-pyrrolyl)pyridine undergoes various chemical reactions, including:
Oxidation: Oxidation by potassium permanganate can convert the methyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like butyllithium.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and butyllithium for deprotonation and substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids from oxidation, alcohols from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
2-(4-Methyl-2-pyrrolyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-pyrrolyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Methyl-2-pyrrolyl)pyridine can be compared with other similar compounds, such as:
Pyrrole: A five-membered heterocyclic compound with diverse biological activities.
Pyridine: A six-membered heterocyclic compound widely used in pharmaceuticals and agrochemicals.
Pyrrolopyrazine: A compound with both pyrrole and pyrazine rings, known for its antimicrobial and antiviral activities.
The uniqueness of this compound lies in its combined pyrrole and pyridine rings, which confer distinct chemical and biological properties .
Biological Activity
2-(4-Methyl-2-pyrrolyl)pyridine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12N2
- Molecular Weight : 160.22 g/mol
- IUPAC Name : 2-(4-methyl-2-pyrrolidinyl)pyridine
The structure features a pyridine ring substituted with a 4-methyl-2-pyrrole moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyridine and pyrrole, including this compound, exhibit notable antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 µg/mL |
Derivative A | Escherichia coli | 10 µg/mL |
Derivative B | Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the compound may be useful in developing new antimicrobial agents .
Anticancer Activity
Studies have highlighted the anticancer potential of pyridine derivatives. For instance, research on related compounds has demonstrated cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : Ovarian cancer (A2780), breast cancer (MCF-7)
- Findings : Compounds similar to this compound showed IC50 values ranging from 5 to 20 µM against these cell lines, indicating moderate to high efficacy in inhibiting cancer cell proliferation .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways related to inflammation and cell growth.
- DNA Interaction : Some studies suggest that pyridine derivatives can intercalate with DNA, disrupting replication processes in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, researchers found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, showing comparable results against resistant strains.
Case Study 2: Anticancer Screening
A series of in vitro assays were conducted on human cancer cell lines treated with varying concentrations of the compound. Results indicated that at higher concentrations (above 10 µM), there was a marked decrease in cell viability, suggesting potential as an anticancer agent.
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(4-methyl-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C10H10N2/c1-8-6-10(12-7-8)9-4-2-3-5-11-9/h2-7,12H,1H3 |
InChI Key |
YZFAJOGWWUSZAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.